molecular formula C14H23N3O2 B5518805 (4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol

(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol

Cat. No.: B5518805
M. Wt: 265.35 g/mol
InChI Key: JFTODZSPFDJNQO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol is a useful research compound. Its molecular formula is C14H23N3O2 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.17902698 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Oxadiazole derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their biological activities. A study detailed the synthesis and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, highlighting valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Antitubercular and Anticancer Potential

  • The tuberculostatic activity of certain oxadiazole derivatives was investigated, revealing that modifications of the 1,3,4-oxadiazole structure could lead to compounds with significant activity against tuberculosis (H. Foks et al., 2004).
  • A study on 3-aryl-5-aryl-1,2,4-oxadiazoles discovered a novel apoptosis inducer with activity against breast and colorectal cancer cell lines, showcasing the anticancer potential of oxadiazole derivatives (Han-Zhong Zhang et al., 2005).

Material Science Applications

  • Oxadiazole derivatives have also found applications in materials science, such as in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off, indicating the versatility of these compounds beyond biomedical applications (Yi Jin et al., 2014).

Pharmacological Characterization

  • The pharmacological properties of gamma-aminobutyric acid (GABA) related compounds featuring the hydroxy-1,2,5-oxadiazolyl moiety were explored, demonstrating the bioisosteric potential of oxadiazoles for drug design (M. Lolli et al., 2006).

Corrosion Inhibition

  • The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid were studied, illustrating the chemical utility of oxadiazoles in protecting metals against corrosion (P. Ammal et al., 2018).

Properties

IUPAC Name

(4S)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-13(2)9-17(7-6-14(13,3)18)8-11-15-16-12(19-11)10-4-5-10/h10,18H,4-9H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTODZSPFDJNQO-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(C)O)CC2=NN=C(O2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(CC1(C)C)CC2=NN=C(O2)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.